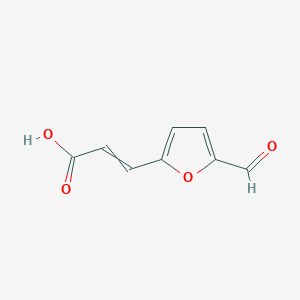

3-(5-Formylfuran-2-yl)prop-2-enoic acid

Description

Significance of Furan-Based Compounds as Renewable Feedstocks and Platform Chemicals in Chemical Research

Furan-based compounds, primarily furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), are cornerstone "platform chemicals" obtained from the dehydration of carbohydrates found in abundant lignocellulosic biomass. mdpi.comresearchgate.netnih.gov This biomass, composed of cellulose, hemicellulose, and lignin, represents a vast and renewable source of carbon. mdpi.com The conversion of these raw materials into furanic platforms serves as a critical bridge between biorefineries and the chemical industry, offering a sustainable alternative to traditional petroleum-based manufacturing. rsc.orgmdpi.com

The significance of these furanic platforms lies in their versatility. They are precursors to a wide array of valuable chemicals, including monomers for polymers, solvents, biofuels, and pharmaceutical intermediates. mdpi.comnih.gov For instance, the oxidation of 5-HMF yields 2,5-furandicarboxylic acid (FDCA), a key monomer for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF), which is positioned as a renewable substitute for petroleum-derived PET. researchgate.netrsc.orgresearchgate.net The inherent reactivity of the furan (B31954) ring and its functional groups allows for numerous chemical transformations, including oxidation, reduction, and polymerization. acs.orgresearchgate.net

Below is a table summarizing key biomass-derived platform chemicals and their significant applications.

Table 1: Key Furan-Based Platform Chemicals and Their Applications| Platform Chemical | Common Biomass Source | Key Derivatives | Major Application Areas |

|---|---|---|---|

| 5-Hydroxymethylfurfural (5-HMF) | Fructose (B13574), Glucose (from Cellulose) | 2,5-Furandicarboxylic acid (FDCA), 2,5-Bis(hydroxymethyl)furan (BHMF), 2,5-Dimethylfuran (DMF) | Polymers (e.g., PEF), Biofuels, Resins, Fine Chemicals mdpi.comresearchgate.net |

| Furfural | Xylose (from Hemicellulose) | Furfuryl alcohol, Furoic acid, Tetrahydrofuran (THF) | Solvents, Resins, Agrochemicals, Pharmaceuticals mdpi.comresearchgate.net |

Importance of Functionalized Furanic Acrylic Acids in Modern Synthetic Methodologies

Functionalized furanic acrylic acids, such as 3-(5-Formylfuran-2-yl)prop-2-enoic acid, represent a specialized class of furan derivatives with significant potential in modern synthesis. These molecules are characterized by a furan ring substituted with both a carboxylic acid and other functional groups, connected via a propenoic acid (acrylic acid) chain. This combination of structural features makes them highly versatile building blocks. nih.gov

The acrylic acid moiety provides a reactive site for various transformations, including polymerization to form bio-based acrylic polymers and addition reactions across the carbon-carbon double bond. researchgate.net The furan ring itself can participate in unique cycloaddition reactions, such as the Diels-Alder reaction, enabling the construction of complex molecular architectures. researchgate.netnumberanalytics.com

The synthesis of these compounds often involves the condensation of furan aldehydes (like furfural or its derivatives) with compounds such as malonic acid. researchgate.net Their utility has been demonstrated in reactions like the hydroarylation of the double bond, which allows for the attachment of various aromatic groups, further expanding their synthetic applicability. nih.govresearchgate.net The dual reactivity of the furan core and the acrylic acid side chain allows chemists to perform selective modifications, making these compounds valuable intermediates in multi-step syntheses.

Overview of Research Directions for this compound within Chemical Science

This compound is a bifunctional molecule derived from 2,5-diformylfuran (DFF), another important biomass-derived platform chemical. researchgate.netnih.gov Its structure, featuring a reactive aldehyde (formyl) group and an acrylic acid system, opens up several promising avenues of research.

Current and future research is likely to focus on leveraging its distinct functional groups for various applications:

Advanced Polymer Synthesis: The molecule can serve as a unique monomer. The acrylic acid group can undergo polymerization, while the aldehyde group can be used for subsequent cross-linking reactions or post-polymerization modifications. This could lead to the development of novel functional polymers, hydrogels, or resins with tailored properties.

Hierarchical Chemical Synthesis: It acts as a versatile intermediate for creating more complex, high-value chemicals. The aldehyde group can be selectively oxidized to a second carboxylic acid, yielding a furan dicarboxylic acid derivative, or reduced to an alcohol. The acrylic double bond can be hydrogenated or otherwise functionalized. This allows for a stepwise construction of elaborate molecular frameworks.

Development of Bio-based Materials: As a derivative of renewable biomass, this compound is a candidate for creating sustainable materials. Research into its incorporation into polyesters, polyamides, and other polymers can contribute to the expanding portfolio of bio-based plastics and composites. researchgate.net

Investigation of Biological Activity: Many furan derivatives exhibit biological activity. nih.gov Research into the antimicrobial or other pharmacological properties of this compound and its derivatives is a plausible direction, potentially leading to applications in medicine or agriculture. mdpi.com

The strategic value of this compound lies in its bifunctionality, which allows for precise control in the design and synthesis of new molecules and materials derived entirely from renewable resources.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6O4 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

3-(5-formylfuran-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H6O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-5H,(H,10,11) |

InChI Key |

FGUHOWUXUZYZKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 5 Formylfuran 2 Yl Prop 2 Enoic Acid

Conventional and Modern Approaches to the Synthesis of 3-(5-Formylfuran-2-yl)prop-2-enoic acid

The creation of this compound relies on established and innovative synthetic methods. These techniques primarily focus on the formation of the α,β-unsaturated carboxylic acid moiety and the introduction or modification of the formyl group on the furan (B31954) ring.

Condensation Reactions with Furan-2-carbaldehyde and Malonic Acid Derivatives

A primary and widely utilized method for synthesizing 3-(furan-2-yl)prop-2-enoic acid derivatives involves the condensation of a substituted furan-2-carbaldehyde with malonic acid. mdpi.com This reaction, a variant of the Knoevenagel condensation, is typically conducted in a basic medium, such as pyridine (B92270), with a catalyst like piperidine. mdpi.com The process involves heating the reactants, leading to the formation of the desired acrylic acid derivative. mdpi.com The reaction proceeds through a nucleophilic addition of the malonic acid enolate to the aldehyde, followed by dehydration. When malonic acid itself is used, the initial condensation product undergoes decarboxylation to yield the α,β-unsaturated carboxylic acid. wikipedia.orgresearchgate.net

For the synthesis of the target compound, this would involve starting with 2,5-diformylfuran. A general procedure involves dissolving malonic acid and the substituted furan-2-carbaldehyde in pyridine, followed by the addition of piperidine. mdpi.com The mixture is then heated to facilitate the reaction. mdpi.com After the reaction is complete, the mixture is typically poured into water and acidified to precipitate the product. mdpi.com

| Furan Aldehyde Reactant | Condensing Agent | Solvent/Catalyst | Typical Conditions | Product Type |

|---|---|---|---|---|

| Furan-2,5-dicarbaldehyde | Malonic Acid | Pyridine/Piperidine | 115 °C, 4 hours | 3-[5-(2-Carboxyethenyl)furan-2-yl]propenoic acid |

| 5-Hydroxymethylfurfural (B1680220) | Malonic Acid | Pyridine/Piperidine | 115 °C, 4 hours | 3-(5-Hydroxymethylfuran-2-yl)propenoic acid |

This interactive table summarizes typical conditions for the Knoevenagel-Doebner condensation used to synthesize furan acrylic acids. mdpi.com

Perkin Reaction and Knoevenagel Condensation Variants for α,β-Unsaturated Carboxylic Acid Moiety Formation

The formation of the α,β-unsaturated carboxylic acid side chain is a critical step that can be achieved through classic name reactions like the Perkin and Knoevenagel condensations.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. wikipedia.org This reaction yields an α,β-unsaturated aromatic acid. wikipedia.org In the context of synthesizing the target molecule, a substituted furan-2-carbaldehyde would be treated with acetic anhydride and sodium acetate (B1210297). While historically significant for producing cinnamic acids, its application to furan aldehydes follows the same mechanistic principle. wikipedia.orgresearchgate.net

The Knoevenagel condensation is a more versatile and commonly employed method. It involves the reaction between a carbonyl compound (like furan-2-carbaldehyde) and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgrhhz.net A specific and highly relevant variant is the Doebner modification , where malonic acid is condensed with an aldehyde in the presence of pyridine and a catalytic amount of piperidine. wikipedia.orgorganic-chemistry.orgfhsu.edu This modification is particularly useful because the intermediate product readily undergoes decarboxylation, directly yielding the α,β-unsaturated carboxylic acid. wikipedia.orgbu.edu This approach is well-documented for the synthesis of various 3-(furan-2-yl)propenoic acids from their corresponding aldehydes. mdpi.com

Oxidation Routes for the Formyl Group from Precursors

An alternative strategy involves constructing the furan acrylic acid backbone first, followed by the introduction of the formyl group via oxidation of a suitable precursor. A common precursor is the hydroxymethyl group. For instance, 3-(5-Hydroxymethylfuran-2-yl)prop-2-enoic acid, synthesized from 5-hydroxymethylfurfural (HMF), can serve as a key intermediate. mdpi.comnih.gov

The selective oxidation of the primary alcohol in the hydroxymethyl group to an aldehyde is a well-established transformation in organic synthesis. Various catalytic systems have been developed for the oxidation of HMF to its corresponding aldehyde (2,5-diformylfuran, DFF) or carboxylic acid (5-formyl-2-furancarboxylic acid, FFCA). researchgate.netresearchgate.nettue.nlmdpi.com These methods often employ transition metal catalysts and an oxidant, such as molecular oxygen or hydrogen peroxide. researchgate.netresearchgate.net For example, copper/cerium oxide catalysts have been used for the aerobic oxidation of HMF in water to selectively produce FFCA. researchgate.net Similar catalytic systems could be adapted for the oxidation of 3-(5-Hydroxymethylfuran-2-yl)prop-2-enoic acid to yield the target compound, this compound. This route offers the advantage of utilizing readily available bio-based starting materials like HMF. nih.govunive.it

Green Chemistry Principles in the Synthesis of Furanic Acrylic Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes for furan-based compounds, aiming for more sustainable and environmentally benign processes.

Aqueous Media Reactions for Sustainable Synthesis

One of the core tenets of green chemistry is the use of safer solvents, with water being the ideal choice. The Knoevenagel-Doebner reaction, traditionally performed in pyridine, has been adapted to run in aqueous media. mdpi.com This modification significantly improves the environmental profile of the synthesis by eliminating the use of a volatile and hazardous organic solvent. Microwave and ultrasound irradiation have been employed to accelerate these reactions in water, providing a green route to 3-aryl acrylic acids. mdpi.com Applying these aqueous conditions to the condensation of furan-2-carbaldehyde derivatives with malonic acid represents a significant step towards a more sustainable synthesis of furanic acrylic acids.

Atom-Economical and Waste-Minimizing Transformations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Condensation reactions, such as the Knoevenagel and Perkin reactions, are inherently atom-economical. In the Doebner modification, the main by-products are water and carbon dioxide, which are environmentally benign. wikipedia.org

Catalytic Processes Aligned with Green Chemistry

Green chemistry principles are central to the modern synthesis of furan-based platform chemicals, including the precursors to this compound. The focus lies on utilizing renewable feedstocks, minimizing waste, and employing catalytic rather than stoichiometric reagents. The primary renewable starting material for this synthetic pathway is 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars found in lignocellulosic biomass. bohrium.commdpi.com

Key green catalytic strategies include:

Biocatalysis : The use of enzymes and whole-cell biocatalysts offers an environmentally benign alternative to traditional chemical methods for converting HMF into its derivatives. nih.gov For instance, enzymatic oxidation processes can be employed to produce furanic aldehydes and acids under mild conditions, often in aqueous media. nih.gov

Heterogeneous Catalysis : The development of solid catalysts is a cornerstone of green furan chemistry. Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for reuse, and enhanced stability, which simplifies downstream processing and reduces waste. frontiersin.orglidsen.com Catalytic systems based on heteropolyacids and supported metals have been explored for the conversion of glucose to HMF and its subsequent transformation. bohrium.com

Use of Sustainable Solvents : Efforts are directed towards replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or biomass-derived solvents like γ-valerolactone (GVL). mdpi.com

Direct Conversion from Carbohydrates : Advanced catalytic systems aim to convert carbohydrates like fructose (B13574), glucose, and sucrose (B13894) directly to DFF in a one-pot process. This approach, which combines dehydration and selective oxidation steps, improves process efficiency and reduces the need for isolating the HMF intermediate. mdpi.com

Catalytic Approaches in the Synthesis of this compound

The final step in synthesizing this compound involves the selective formation of a prop-2-enoic acid side chain on the furan ring of DFF. The most common and effective method for this transformation is the Knoevenagel condensation. mdpi.com This reaction involves the condensation of one of the aldehyde groups of DFF with an active methylene compound, typically malonic acid, to form the α,β-unsaturated carboxylic acid. nih.govmdpi.comresearchgate.net The challenge lies in achieving mono-condensation, leaving the second formyl group at the 5-position of the furan ring unreacted.

Organocatalysis in Stereoselective Synthesis of Furanic Scaffolds

Organocatalysis has emerged as a powerful tool for C-C bond formation, offering mild reaction conditions and avoiding the use of potentially toxic or expensive metals. For the synthesis of furanic acrylic acids, amine-based catalysts are particularly effective for promoting the Knoevenagel condensation.

Research has demonstrated that the condensation of 5-substituted-2-furaldehydes with malonic acid can be efficiently catalyzed by piperidinium (B107235) acetate. researchgate.net This methodology is directly applicable to the synthesis of this compound from DFF. The reaction is typically stereoselective, yielding predominantly the thermodynamically more stable E-isomer of the acrylic acid moiety. nih.govmdpi.com The use of organocatalysts represents a sustainable and efficient route to these valuable furanic building blocks. researchgate.net

Table 1: Organocatalyzed Knoevenagel Condensation of 5-Substituted-2-Furaldehydes with Malonic Acid researchgate.net

| Entry | Furan Aldehyde Substrate | Catalyst | Yield (%) |

| 1 | Furfural (B47365) | Piperidinium Acetate | 89 |

| 2 | 5-Hydroxymethylfurfural (HMF) | Piperidinium Acetate | 81 |

| 3 | 5-Methylfurfural | Piperidinium Acetate | 94 |

| 4 | 5-Chloromethylfurfural | Piperidinium Acetate | 85 |

Reaction conditions: Substrate (1.0 g), malonic acid (1.3 equiv), piperidinium acetate (1 equiv), 100 °C, 3 h.

Metal-Catalyzed Transformations for Furanic Systems

Homogeneous and heterogeneous metal catalysts based on vanadium, copper, ruthenium, iron, and cobalt have been successfully employed. mdpi.comresearchgate.net For example, catalytic systems such as Cu(NO₃)₂/VOSO₄ have been reported for the selective oxidation of HMF to DFF under mild conditions using molecular oxygen as the oxidant. mdpi.com While less common for the final Knoevenagel condensation step itself, Lewis acidic metal compounds can catalyze related C-C bond-forming reactions and have been used in reactions involving furan and acrylic monomers. researchgate.netacs.org Mild Lewis acids, such as boric acid, have also been proven to be effective catalysts for Knoevenagel condensations involving aromatic aldehydes, presenting a viable metal-based alternative to organocatalysts. mdpi.com

Table 2: Selected Metal-Catalyzed Systems for the Oxidation of HMF to DFF

| Catalyst System | Oxidant | Solvent | Temperature (°C) | HMF Conversion (%) | DFF Yield (%) | Reference |

| VOSO₄/Cu(NO₃)₂ | O₂ | Acetonitrile (B52724) | 80 | >99 | 91 | mdpi.com |

| Ru/C | O₂ | Toluene | 110 | 100 | 95 | mdpi.com |

| Fe₂O₃ | O₂ | DMSO | 120 | 98 | 80 | mdpi.com |

| Co-N-C | O₂ | Ethyl Acetate | 100 | >99 | 98 | mdpi.com |

Heterogeneous Catalysis for Selective Transformations

The principles of green chemistry strongly advocate for the use of heterogeneous catalysts to facilitate easier product purification and catalyst recycling. This approach is highly relevant for both the synthesis of the DFF precursor and its subsequent conversion.

For the selective oxidation of HMF to DFF, solid catalysts are highly desirable. An efficient and recyclable heterogeneous catalytic system consisting of bromide ions supported on a hypercross-linked polymer has been developed. mdpi.com This system effectively converts various carbohydrates, including fructose and glucose, into DFF with good yields. mdpi.com

For the Knoevenagel condensation step, various solid acid and base catalysts can be employed. Materials such as zeolitic imidazolate frameworks and amine-functionalized silica (B1680970) have been reported as efficient heterogeneous catalysts for condensations between aldehydes and active methylene compounds. mdpi.com These solid catalysts offer high activity and selectivity, and their robust nature allows for repeated use without significant loss of performance, making the synthesis of this compound more sustainable and economically viable. lidsen.commdpi.com

Chemical Reactivity and Transformation Pathways of 3 5 Formylfuran 2 Yl Prop 2 Enoic Acid

Reactions at the Formyl Group

The aldehyde, or formyl group, is a highly reactive site susceptible to nucleophilic attack and oxidation/reduction reactions. Its position on the furan (B31954) ring allows for the extension of conjugation and the creation of novel molecular architectures.

The formyl group readily participates in base- or acid-catalyzed C-C bond-forming reactions. Aldol (B89426) and Knoevenagel condensations are powerful methods for extending the carbon chain and introducing new functional groups. In analogous furan systems like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), these reactions have been extensively studied to produce precursors for fuels and polymers. researchgate.netmdpi.com

The aldol condensation of the formyl group with ketones, such as acetone (B3395972), can be catalyzed by solid-base catalysts like hydrotalcites or alkali metal carbonates. acs.org This reaction typically yields α,β-unsaturated carbonyl compounds, which are valuable intermediates. acs.org For instance, a tandem protocol involving acetylation of HMF followed by an aldol condensation with acetone has been developed to synthesize HMF-derived α,β-unsaturated carbonyl compounds. acs.org

The Knoevenagel condensation involves the reaction of the aldehyde with active methylene (B1212753) compounds, such as malonic acid or ethyl cyanoacetate. rsc.orgresearchgate.net This reaction is an efficient method for synthesizing various 3-(furan-2-yl)acrylic acid derivatives and other functionalized molecules. researchgate.netacs.org Biogenic carbonates have been shown to be effective heterogeneous catalysts for the solvent-free Knoevenagel reaction between HMF derivatives and active methylene compounds, producing 3-(furan-2-yl)acrylonitrile derivatives in good yields (71–87%). rsc.orgnih.gov

| Reaction Type | Furan Aldehyde Reactant | Co-reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldol Condensation | 5-Hydroxymethylfurfural (HMF) | Levulinic Acid | NaOH, Water | Mixture of C11 aldol adducts | researchgate.net |

| Tandem Acetylation-Aldol Condensation | HMF | Acetone | Cs2CO3 | (E)-(5-(3-oxobut-1-en-1-yl)furan-2-yl)methyl acetate (B1210297) | acs.org |

| Knoevenagel Condensation | 5-Hydroxymethylfurfural (HMF) | Ethyl Cyanoacetate | Biogenic Ca:Ba Carbonates, 100 °C, Solvent-free | (E)-ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate | rsc.org |

| Knoevenagel Condensation | Furfural | Malonic Acid | Piperidinium (B107235) Acetate, 100 °C | 3-(Furan-2-yl)acrylic acid | acs.org |

The chemoselective transformation of the formyl group without affecting the α,β-unsaturated acid system is a key strategy for chemical diversification.

Selective Oxidation: The formyl group can be selectively oxidized to a carboxylic acid group, yielding 5-(2-carboxyvinyl)furan-2-carboxylic acid. This transformation is valuable for creating furan-based dicarboxylic acids, which are important monomers for polyesters. Research on the oxidation of the structurally similar 5-hydroxymethylfurfural (HMF) to 5-formyl-2-furancarboxylic acid (FFCA) provides insight into potential catalytic systems. researchgate.net Electrocatalytic oxidation using non-metallic polyaniline catalysts has shown high selectivity (up to 76%) for the conversion of the formyl group in HMF to a carboxyl group in alkaline media. researchgate.net Similarly, catalysts based on copper/cerium oxides have been used for the aerobic oxidation of HMF in water, achieving excellent selectivity (90%) towards FFCA. mdpi.com

Selective Reduction: The selective reduction of the formyl group to a hydroxymethyl group presents a greater challenge due to the potential for concurrent reduction of the conjugated double bond. Strategies for this transformation often involve chemoselective reducing agents or protection-deprotection schemes. While sodium borohydride (B1222165) can reduce the double bond of furan-based unsaturated nitriles, its selectivity for the aldehyde in the presence of the α,β-unsaturated acid would require careful control of reaction conditions (e.g., low temperature). mdpi.com Another approach involves the use of organic hydride donors, such as 2-phenylbenzimidazoline, which have been shown to selectively reduce the C=C double bond in furan-based dinitriles without affecting the furan ring or nitrile groups. nih.govnih.govresearchgate.net For selective aldehyde reduction, a plausible strategy would be the protection of the carboxylic acid as an ester, followed by chemoselective reduction of the aldehyde, and subsequent hydrolysis of the ester.

Imine Formation: The formyl group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). researchgate.net This reaction is typically catalyzed by acid and proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.com The resulting C=N double bond in the imine product offers a site for further functionalization, such as reduction to a secondary amine or participation in cycloaddition reactions. researchgate.net

Acetal (B89532) Formation: The formyl group can be protected as an acetal to allow for selective reactions at other sites of the molecule, such as the carboxylic acid or the double bond. This is a common strategy in multi-step synthesis. For example, the formyl group of HMF has been successfully protected by acetalization with 1,3-propanediol. tue.nl This protection prevents unwanted side reactions of the aldehyde during the oxidation of the hydroxymethyl group, enabling the selective synthesis of 5-formylfuran-2-carboxylic acid (FFCA) after deprotection. tue.nl This strategy could be directly applied to 3-(5-Formylfuran-2-yl)prop-2-enoic acid to facilitate selective transformations of the prop-2-enoic acid moiety.

Reactions at the Prop-2-enoic Acid Moiety

The prop-2-enoic acid moiety contains two key reactive sites: the carbon-carbon double bond and the carboxylic acid group. These sites allow for a variety of addition and substitution reactions.

The conjugated system of the prop-2-enoic acid moiety is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The double bond can react with electrophiles. A notable example is the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). nih.govmdpi.com This reaction proceeds via superelectrophilic activation, where the starting furan acid is O,C-diprotonated, forming a highly reactive electrophilic intermediate that then undergoes a Friedel-Crafts-type reaction with the arene to add across the double bond. nih.govmdpi.com

Nucleophilic Addition (Michael Addition): As a classic Michael acceptor, the α,β-unsaturated system is prone to 1,4-conjugate addition by a wide range of nucleophiles. researchgate.netmdpi.com This reaction is a powerful tool for forming C-C and C-heteroatom bonds at the β-position of the double bond. Various nucleophiles, including enolates, organocuprates, amines, and thiols, can be employed. researchgate.net For instance, the asymmetric vinylogous Michael addition of 5-substituted-furan-2(3H)-ones to α,β-unsaturated-γ-lactams has been demonstrated using bifunctional organocatalysts, showcasing the utility of furan-based systems in stereoselective synthesis. rsc.org

| Reaction Type | Substrate | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Electrophilic Addition (Hydroarylation) | 3-(Furan-2-yl)propenoic acid | Benzene | Triflic Acid (TfOH) | 3-Phenyl-3-(furan-2-yl)propanoic acid | nih.govmdpi.com |

| Nucleophilic Addition (aza-Michael) | Aroyl acrylic acids | (S)-1-phenylethanamine | Methanol (B129727), 40 °C | N-substituted-2-amino-4-aryl-4-oxobutanoic acids | mdpi.com |

| Nucleophilic Addition (Vinylogous Michael) | 5-Substituted-furan-2(3H)-ones | α,β-Unsaturated-γ-lactam | Bifunctional organocatalyst | Hybrid γ-lactam-butenolide adducts | rsc.org |

The carboxylic acid group is readily converted into esters and amides, providing a straightforward path to chemical diversification and the synthesis of new materials and biologically active compounds.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, such as the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. sphinxsai.com This reaction is fundamental for creating a wide array of ester derivatives with different properties and applications. Microwave-assisted synthesis has also been employed for the efficient production of furan-based esters. researchgate.net

Amidation: Amides are typically synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or converting the acid to a more reactive acyl chloride. researchgate.netresearchgate.net A microwave-assisted method using coupling reagents such as DMT/NMM/TsO− or EDC has been developed for the synthesis of amides from 2-furoic acid and various amines, achieving good to very good yields under mild conditions. researchgate.net This methodology is directly applicable to this compound for the synthesis of a diverse library of amide derivatives.

Furan Ring Reactivity and Functionalization

The furan ring in this compound is an electron-rich aromatic system, but its reactivity is significantly influenced by the two electron-withdrawing substituents at the C2 and C5 positions. These groups generally decrease the ring's nucleophilicity. Nevertheless, the furan core can participate in several characteristic reactions.

The furan ring can act as a diene in [4+2] Diels-Alder cycloaddition reactions. However, the aromatic character of furan makes it less reactive than non-aromatic dienes, and the reaction is often reversible. answers.com The presence of strong electron-withdrawing groups, such as the formyl and acryloyl moieties in this compound, further deactivates the furan diene towards normal-electron-demand Diels-Alder reactions. answers.comrsc.org

Despite this deactivation, reactions with highly reactive dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides, can proceed, typically requiring thermal or high-pressure conditions to form the corresponding 7-oxabicyclo[2.2.1]heptene adducts. chemicalbook.comresearchgate.net The reaction of furan itself with acrylic acid has been studied as a route to benzoic acid, demonstrating that the acrylic moiety can act as a dienophile. researchgate.net In the case of this compound, an intramolecular Diels-Alder reaction, where the acryloyl side chain acts as the dienophile, is conceivable. However, such intramolecular reactions typically require a flexible tether of appropriate length and are often challenging for deactivated systems. quora.com Intermolecular reactions with potent dienophiles remain the more probable pathway for cycloaddition. dspmuranchi.ac.in

The furan nucleus is sensitive to various oxidizing agents, which can lead to ring-opening reactions, yielding highly functionalized linear compounds. Two prominent examples are ozonolysis and the Achmatowicz reaction.

Ozonolysis of furan derivatives cleaves the double bonds within the ring. The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. pearson.comnih.gov Subsequent workup under reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions yields various dicarbonyl or carboxylic acid fragments. For this compound, ozonolysis would lead to complex, highly oxidized acyclic products resulting from the cleavage of the furan core.

The Achmatowicz reaction is an oxidative rearrangement of a furfuryl alcohol to a dihydropyranone. quora.comnih.gov While the target molecule is not a furfuryl alcohol, related transformations can be initiated by other oxidative processes. For instance, oxidation of the furan ring with reagents like bromine in methanol or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediates or similar structures, which can then undergo acid-catalyzed rearrangement and ring-opening to yield acyclic dicarbonyl compounds. nih.govnih.govmdpi.com The electron-withdrawing nature of the substituents on the furan ring would influence the susceptibility to oxidation and the stability of the resulting intermediates.

Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with a strong preference for substitution at the C2 and C5 positions due to the superior stability of the resulting cationic intermediate (sigma complex). pearson.comchemicalbook.comquora.com However, in this compound, both of these activated positions are already occupied.

The substituents present, a formyl group and a prop-2-enoic acid group, are both strongly electron-withdrawing and deactivating. These groups significantly reduce the electron density of the furan ring, making it much less nucleophilic and thus less reactive towards electrophiles than unsubstituted furan. numberanalytics.com Electrophilic attack, if it were to occur, would be directed to the remaining C3 or C4 positions. The deactivating nature of the existing substituents means that harsh reaction conditions would be required for reactions like nitration, halogenation, or Friedel-Crafts acylation, which could lead to degradation of the sensitive furan ring. dspmuranchi.ac.in Therefore, direct electrophilic aromatic substitution on the furan ring of this compound is generally considered difficult and synthetically challenging.

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer alternative pathways for the functionalization of heteroaromatic rings that bypass the limitations of classical electrophilic substitution. nih.gov These strategies allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

For 2,5-disubstituted furans, palladium-catalyzed direct arylation has emerged as a powerful tool to functionalize the C3 and C4 positions. researchgate.net These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂) in the presence of a suitable ligand and a base to couple the furan derivative with an aryl halide. researchgate.netresearchgate.net While the electron-withdrawing groups on this compound would influence the reactivity of the C-H bonds, C-H activation methodologies have been successfully applied to a wide range of furan derivatives, including those with deactivating groups. nih.gov This approach represents a promising strategy for synthesizing more complex derivatives by selectively functionalizing the otherwise unreactive C3 or C4 positions of the furan core.

| Reaction Type | Reactivity of this compound | Typical Products | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Low; deactivated by electron-withdrawing groups. Requires reactive dienophiles. | 7-Oxabicyclo[2.2.1]heptene adducts | answers.comdspmuranchi.ac.in |

| Oxidative Ring-Opening | Susceptible to strong oxidants like ozone or peroxy acids. | Acyclic dicarbonyl or carboxylic acid compounds | nih.govnih.gov |

| Electrophilic Aromatic Substitution | Very low; ring is strongly deactivated and available positions (C3, C4) are less reactive. | Difficult to achieve without degradation. | chemicalbook.comnumberanalytics.com |

| C-H Activation/Functionalization | Feasible at C3/C4 positions using transition metal catalysis (e.g., Palladium). | C3/C4-arylated or alkylated furan derivatives | researchgate.netnih.gov |

Synthesis and Structural Characteristics of Derivatives of 3 5 Formylfuran 2 Yl Prop 2 Enoic Acid

Ester and Amide Derivatives: Synthetic Routes and Conformational Analysis

The synthesis of ester and amide derivatives of 3-(5-formylfuran-2-yl)prop-2-enoic acid can be achieved through various established chemical methodologies. Esters are commonly prepared via Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, reaction with alkyl halides in the presence of a base can yield the corresponding esters. For the synthesis of amides, the carboxylic acid can be activated, for instance, by conversion to an acyl chloride, followed by reaction with a primary or secondary amine. Modern techniques, such as microwave-assisted synthesis, have been shown to be effective for producing furan-containing esters and amides, often leading to higher yields and shorter reaction times. researchgate.net For instance, the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a microwave reactor provides a mild and efficient route to these derivatives. researchgate.net

Furan (B31954) Ring-Modified Derivatives: Synthesis and Stereochemical Studies

Modifications to the furan ring of this compound can lead to derivatives with altered chemical and physical properties. One approach to such modification is through hydroarylation of the carbon-carbon double bond of the propenoic acid side chain, which can be considered an indirect modification of the furan ring's substituent. For example, the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) results in the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.govresearchgate.net These reactions proceed through O,C-diprotonated forms of the starting furan derivatives as reactive electrophilic species. mdpi.comnih.govresearchgate.net

More profound modifications involve the opening of the furan ring, which can be a key step in the synthesis of other heterocyclic or acyclic compounds. The stereochemistry of such ring-opening reactions is of significant interest. For instance, the Lewis acid-catalyzed ring-opening of some furan derivatives in the presence of hydrosilanes has been shown to proceed with a high degree of stereoselectivity. nih.gov This stereocontrol is attributed to a disrotatory motion of the oxygen and carbon fragments during the C-O bond cleavage. nih.gov Such stereoselective ring-opening processes offer a powerful tool for the synthesis of complex molecules from furan-based starting materials. Furan ring-opening reactions can also be part of a cascade sequence, leading to the formation of new ring systems. researchgate.netrsc.orgnih.gov

Side Chain-Modified Derivatives: Synthesis and Regioselectivity (e.g., 2-methylprop-2-enoic acid variant)

Modification of the prop-2-enoic acid side chain offers another avenue for creating derivatives of this compound. A notable example is the synthesis of 3-(5-formylfuran-2-yl)-2-methylprop-2-enoic acid. nih.gov The synthesis of this variant would likely involve a condensation reaction between 5-formylfuran-2-carbaldehyde and a derivative of propanoic acid, such as propanoic anhydride (B1165640) or an appropriate phosphonium (B103445) ylide in a Wittig-type reaction.

The regioselectivity of such reactions is a critical aspect, ensuring the formation of the desired isomer. In the case of a Knoevenagel-type condensation, the reaction between an aldehyde and a compound with an active methylene (B1212753) group is directed by the nature of the starting materials and reaction conditions. The use of 2-methylmalonic acid or its derivatives would be a plausible route to introduce the methyl group at the 2-position of the propenoic acid side chain. The regioselectivity is generally high in these reactions, with the nucleophilic attack of the carbanion generated from the active methylene compound occurring at the carbonyl carbon of the aldehyde. Subsequent dehydration then leads to the formation of the carbon-carbon double bond at the desired position.

Incorporation into Polymeric Materials: Monomer Synthesis and Polymerization Strategies

Furan-based compounds, including derivatives of this compound, are of significant interest as renewable monomers for the synthesis of sustainable polymers. The furan moiety can be derived from biomass, making these polymers attractive alternatives to their petroleum-based counterparts. One of the key polymerization techniques for furan-based monomers is acyclic diene metathesis (ADMET) polymerization. This method is particularly useful for the synthesis of polyesters and polyethers from α,ω-diene monomers derived from furan precursors like 2,5-diformylfuran.

The synthesis of suitable monomers is the first critical step. For ADMET polymerization, monomers with terminal double bonds are required. These can be synthesized from furan derivatives through various chemical transformations. For example, a furan-based α,ω-diene monomer can be produced by the base-catalyzed cross-aldol condensation of 2,5-diformylfuran with a long-chain undecenal. This monomer can then be subjected to ADMET polymerization using ruthenium-based catalysts, such as Grubbs' second-generation catalyst, to yield high molecular weight polymers. The resulting polymers often exhibit interesting thermal and mechanical properties, with the rigid furan ring contributing to the polymer's performance.

Beyond ADMET, furan-based diols and dicarboxylic acids can be used in polycondensation reactions to produce polyesters. These furanic polyesters are being explored as bio-based alternatives to polyethylene (B3416737) terephthalate (B1205515) (PET). The properties of these polymers can be tailored by the choice of the furan-based monomer and the co-monomer used in the polymerization.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(5-Formylfuran-2-yl)prop-2-enoic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra offer primary structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the vinylic protons of the prop-2-enoic acid chain, the furan (B31954) ring protons, and the acidic proton of the carboxyl group. The coupling constants between the vinylic protons are crucial for determining the stereochemistry (E/Z isomerism) of the double bond. The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom, including the carbonyl carbons of the aldehyde and carboxylic acid, the sp² carbons of the alkene and furan ring.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive atomic connectivity.

COSY: Reveals proton-proton coupling networks, confirming the connectivity between the vinylic protons and their relationship with the furan ring protons.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for confirming the link between the propenoic acid side chain and the furan ring, as well as the positions of the formyl and carboxylic acid groups.

Solid-State NMR (ssNMR): For complex structures or to study the compound in its solid form, ssNMR can provide insights into the molecular conformation and packing in the crystal lattice, which may differ from the solution state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.6 | ~178 |

| Carboxylic Acid (-COOH) | >12.0 (broad) | ~168 |

| Vinylic Proton (α to COOH) | ~6.3 (d) | ~118 |

| Vinylic Proton (β to COOH) | ~7.5 (d) | ~135 |

| Furan Proton (H-3) | ~7.3 (d) | ~125 |

| Furan Proton (H-4) | ~6.8 (d) | ~112 |

| Furan Carbon (C-2) | - | ~155 |

| Furan Carbon (C-5) | - | ~158 |

| Note: Predicted values are based on standard functional group ranges and data from similar furan-containing structures. Actual values may vary based on solvent and experimental conditions. 'd' denotes a doublet. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS is indispensable for determining the elemental composition of this compound with high accuracy. nih.gov By providing a mass measurement with precision to several decimal places, HRMS allows for the calculation of a unique molecular formula (C₈H₆O₄ for this compound), distinguishing it from other isobaric species. mdpi.com

Tandem Mass Spectrometry (MS/MS): This technique involves the isolation and fragmentation of the parent ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon monoxide (CO) from the formyl group.

Decarboxylation (loss of CO₂) from the carboxylic acid group.

Cleavage of the propenoic acid side chain.

Analyzing these fragment ions allows for the confirmation of the different functional blocks of the molecule and their connectivity. nih.govresearchgate.net This detailed structural information is crucial for identifying known and unknown compounds and impurities. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆O₄ |

| Exact Mass | 166.0266 g/mol |

| [M+H]⁺ Ion (Positive Mode) | 167.0339 m/z |

| [M-H]⁻ Ion (Negative Mode) | 165.0193 m/z |

| Common Neutral Losses | H₂O (18.0106 Da), CO (27.9949 Da), CO₂ (43.9898 Da) |

| Note: m/z values are calculated based on the most abundant isotopes. |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. iitm.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for:

O-H Stretch: A very broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid.

C=O Stretch: Two distinct and strong absorptions are anticipated in the 1670-1780 cm⁻¹ range. libretexts.org One, typically around 1680-1700 cm⁻¹, corresponds to the conjugated aldehyde, and the other, around 1700-1725 cm⁻¹, corresponds to the α,β-unsaturated carboxylic acid.

C=C Stretch: Absorptions around 1620-1640 cm⁻¹ for the alkene and furan ring double bonds.

C-H Stretch: Aldehydic C-H stretch appears as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Vinylic and furan C-H stretches are found just above 3000 cm⁻¹. libretexts.org

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the furan ring ether linkage and the carboxylic acid C-O bond.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is more sensitive to non-polar, symmetric bonds. youtube.com It is particularly useful for observing the C=C stretching vibrations of the furan ring and the alkene chain, which often give strong Raman signals. Low-frequency Raman spectroscopy can also provide information about the crystal lattice vibrations in the solid state. mdpi.com Differences in the vibrational spectra of different solid forms can be used to identify and differentiate polymorphs. americanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Signal |

| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1700-1725 (Strong) | Medium |

| Aldehyde | C=O Stretch | 1680-1700 (Strong) | Medium |

| Aldehyde | C-H Stretch | 2720, 2820 (Weak) | Medium |

| Alkene | C=C Stretch | 1620-1640 (Medium) | Strong |

| Furan Ring | Ring Stretch | ~1580, ~1470 | Strong |

| Furan Ring | C-O-C Stretch | ~1020-1250 | Weak |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for compounds that can be crystallized. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming the molecular structure, stereochemistry, and conformation. nih.gov For this compound, X-ray analysis would confirm the planarity of the furan ring and the conjugated system. It would also provide exact bond lengths, bond angles, and torsion angles, such as the angle between the furan ring and the propenoic acid substituent. nih.gov Furthermore, this method reveals intermolecular interactions, like hydrogen bonding (e.g., between carboxylic acid groups forming dimers) and π-π stacking, which govern the crystal packing. researchgate.net

Advanced Chromatographic Techniques (HPLC, GC) for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and potential isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar compounds like this one. researchgate.net

Stationary Phase: A C18 column is typically used.

Mobile Phase: A gradient mixture of an aqueous solvent (often with an acid modifier like formic acid or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent (like acetonitrile (B52724) or methanol) is employed for efficient separation.

Detection: A UV-Vis detector is highly effective, as the extended conjugated system of the molecule results in strong UV absorbance at a characteristic wavelength (λₘₐₓ).

Purity Assessment: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. pensoft.net

Isomer Analysis: HPLC can be optimized to separate the E and Z isomers of the acrylic acid double bond, if present.

Gas Chromatography (GC): GC is generally not suitable for the direct analysis of carboxylic acids due to their low volatility and tendency to adsorb onto the column. However, analysis by GC is possible after derivatization, for instance, by converting the carboxylic acid to a more volatile ester (e.g., a methyl ester).

Computational and Theoretical Studies on 3 5 Formylfuran 2 Yl Prop 2 Enoic Acid and Its Reactivity

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of furan (B31954) derivatives. While specific studies focusing solely on 3-(5-Formylfuran-2-yl)prop-2-enoic acid are not prevalent in the reviewed literature, research on closely related 3-(furan-2-yl)propenoic acid derivatives provides significant insights into their electronic structure and reactivity. nih.govmdpi.com

DFT calculations have been successfully used to analyze the protonated forms of 3-(furan-2-yl)propenoic acids, which act as reactive intermediates in reactions like hydroarylation. nih.govmdpi.com These studies calculate key electronic and orbital characteristics, such as charge distribution, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the global electrophilicity index (ω). nih.gov

For instance, in the superelectrophilic activation of these compounds, DFT calculations reveal that O,C-diprotonated forms are the key reactive electrophilic intermediates. nih.govmdpi.com The calculations show that while the positive charge on the reactive carbon atom (C3) might be small, its reactivity is governed by a large contribution to the LUMO, indicating an orbitally controlled reaction. mdpi.com The electrophilicity index (ω) for these diprotonated species is calculated to be high, quantifying their strong electrophilic character. mdpi.com

The relative stability of conformers in furan derivatives is determined by a delicate balance of conjugative interactions, the polar character of the conformers, and local electrostatic interactions between the substituent groups and the furan ring. rsc.org Ab initio molecular orbital calculations on simpler analogs like 3-formyl-furan show that the calculated energy difference between conformers can vary significantly depending on the basis set used in the calculation. rsc.org

Table 1: Selected Calculated (DFT) Electronic Characteristics of Protonated Forms of a Related Furan Derivative mdpi.com

| Cationic Species | Gibbs Energy of Protonation (ΔG, kJ/mol) | Global Electrophilicity Index (ω, eV) | Charge on C3 (e) | LUMO Contribution from C3 (%) |

| Aa (O-protonated) | -117.3 | - | - | - |

| Ba (O,C-diprotonated) | +39.4 | 5.2 | +0.02 | ~27-30 |

Data adapted from a study on 3-(furan-2-yl)propenoic acid derivatives. mdpi.com "Aa" and "Ba" represent generalized mono- and di-protonated species, respectively.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms. For reactions involving 3-(furan-2-yl)propenoic acid derivatives, DFT studies have been used to map out plausible pathways and identify key intermediates. nih.govmdpi.com

The mechanism for diester derivatives can differ, proceeding through an O,O-diprotonated intermediate, which is also supported by DFT calculations showing this initial protonation to be thermodynamically favorable. mdpi.com These computational findings are crucial as they provide a detailed molecular-level picture that complements experimental observations from techniques like NMR. nih.gov

Table 2: Calculated Gibbs Energies for Sequential Protonation Reactions of a Related Furan Derivative mdpi.com

| Reaction Step | Product Species | Gibbs Energy (ΔG, kJ/mol) |

| 1a → Aa | O-protonated | -117.3 |

| Aa → Ba | O,C-diprotonated | +39.4 |

| 1a → Ba (Overall) | O,C-diprotonated | -77.9 |

Data adapted from a study on 3-(furan-2-yl)propenoic acid derivatives. mdpi.com "1a" represents the neutral acid, "Aa" the mono-protonated, and "Ba" the di-protonated species.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data (e.g., NMR, IR, UV-Vis) which can be compared with experimental results to validate both the computational model and the experimental structure determination. DFT methods are commonly used to calculate chemical shifts, vibrational frequencies, and electronic transitions.

While the reviewed literature contains detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for various derivatives of 3-(furan-2-yl)propenoic acid, it does not feature direct comparisons between computationally predicted spectra and experimental data for this compound itself. nih.govmdpi.com However, the available experimental data for related compounds serves as a valuable resource for future studies aiming to benchmark the accuracy of different computational methods in predicting the spectroscopic properties of this class of molecules. mdpi.com Such comparative studies are essential for refining computational approaches to accurately model complex organic molecules.

Photochemical and Electrochemical Investigations of 3 5 Formylfuran 2 Yl Prop 2 Enoic Acid

Photochemical Transformations and Photooxygenation Reactions of Furanic Acrylic Acids

Furanic acrylic acids, including 3-(5-formylfuran-2-yl)prop-2-enoic acid, are known to undergo a variety of photochemical transformations, primarily driven by the absorption of ultraviolet (UV) light. These reactions often involve the furan (B31954) ring and the exocyclic double bond, leading to the formation of diverse molecular architectures.

One of the most well-documented photochemical reactions of furanic acrylic acids is the [2+2] photocycloaddition. This reaction typically occurs upon irradiation with UV light and leads to the formation of cyclobutane (B1203170) derivatives. The specific stereochemistry of the resulting cyclobutane ring is influenced by the reaction conditions, such as the solvent and the presence of photosensitizers. While specific studies on this compound are not extensively detailed in the available literature, the behavior of related furan-2-yl acrylic acids provides a strong indication of its likely reactivity. For instance, the photodimerization of similar furanic compounds has been shown to yield head-to-head or head-to-tail cyclodimers. The presence of the electron-withdrawing formyl group is anticipated to influence the electronic properties of the diene system and thus the regioselectivity of the cycloaddition.

The following table summarizes the expected photochemical transformations based on studies of related furanic acrylic acids:

| Reaction Type | Reactant | Conditions | Major Product Type(s) |

| [2+2] Photocycloaddition | Furan-2-yl acrylic acid derivatives | UV irradiation | Cyclobutane dimers |

| Photooxygenation | Furan derivatives | Photosensitizer, light, O₂ | Endoperoxides, hydroxybutenolides, oxo-alkenoic acids |

Electrochemical Synthesis and Redox Behavior of Furanic Compounds

The electrochemical properties of this compound are of interest for both synthetic applications and for understanding its role in redox processes. The molecule possesses several electroactive sites, including the furan ring, the α,β-unsaturated carboxylic acid, and the aldehyde group, each of which can participate in electron transfer reactions.

While the direct electrochemical synthesis of this compound has not been extensively reported, studies on related furanic compounds provide valuable insights. A particularly relevant example is the electrochemical synthesis of 5-formyl-furan-2-carboxylic acid (FFCA) from the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) rsc.orgresearchgate.net. This process demonstrates the feasibility of selectively oxidizing a functional group on the furan ring under electrochemical conditions. The redox behavior of the formyl group is of primary importance. It can be either oxidized to a carboxylic acid or reduced to an alcohol. The electrochemical potential required for these transformations is dependent on the electrode material and the electrolyte composition.

The furan ring itself can undergo electrochemical oxidation, which typically leads to ring-opening reactions and the formation of various acyclic products. The stability of the furan ring towards oxidation is influenced by the nature of its substituents. Electron-withdrawing groups, such as the formyl and carboxylic acid groups in the target molecule, are expected to increase the oxidation potential of the furan ring, making it more resistant to oxidative degradation compared to unsubstituted furan.

The redox behavior of key functional groups in furanic compounds is summarized in the table below:

| Functional Group | Redox Process | Typical Product |

| Aldehyde (Formyl) | Oxidation | Carboxylic acid |

| Aldehyde (Formyl) | Reduction | Alcohol |

| Furan Ring | Oxidation | Ring-opened products |

Studies on Excited States and Reaction Intermediates in Photochemistry

The photochemical reactions of this compound are governed by the properties of its electronically excited states and the transient intermediates formed upon light absorption. Understanding these fundamental aspects is key to predicting and controlling the reaction pathways.

Upon absorption of UV light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, several processes can occur: fluorescence back to the ground state, conversion to a triplet excited state (T₁) via intersystem crossing, or direct chemical reaction. The nature of the lowest excited state (whether it is of n,π* or π,π* character) plays a crucial role in determining the subsequent photochemical behavior. For conjugated systems like furanic acrylic acids, the lowest singlet and triplet excited states are typically of π,π* character.

In photosensitized reactions, the photosensitizer absorbs the light and then transfers its energy to the furanic acrylic acid, promoting it to its triplet state. The involvement of a triplet state is common in [2+2] photocycloaddition reactions. The lifetime of the triplet state is generally longer than that of the singlet state, allowing for bimolecular reactions to occur.

The primary reaction intermediate in photooxygenation reactions is the furan endoperoxide, formed from the reaction with singlet oxygen. This intermediate is generally unstable and not directly observed under normal conditions, but its existence is inferred from the final products. The subsequent rearrangement of the endoperoxide can proceed through various ionic or radical pathways, depending on the solvent and other reaction parameters. While specific spectroscopic or computational studies on the excited states and intermediates of this compound are not widely available, the general principles established for other furanic and α,β-unsaturated carbonyl compounds provide a solid framework for understanding its photochemical reactivity.

Supramolecular Chemistry and Advanced Materials Applications of 3 5 Formylfuran 2 Yl Prop 2 Enoic Acid

Molecular Recognition and Self-Assembly in Crystal Engineering

Molecular recognition and self-assembly are fundamental principles in crystal engineering, governing the spontaneous organization of molecules into well-defined, ordered structures. In the case of 3-(5-Formylfuran-2-yl)prop-2-enoic acid, these processes are driven by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions. Theoretical studies on similar molecules, such as 2-furanacrylic acid, have shown that the carboxylic acid groups readily form centrosymmetric dimers via O-H···O hydrogen bonds. doi.org This robust supramolecular synthon is a common feature in the crystal structures of many carboxylic acids and is expected to be a dominant organizing force in the crystal packing of this compound.

Design of Supramolecular Architectures involving Furanic Carboxylic Acids

The design of supramolecular architectures relies on the predictable and reliable formation of intermolecular interactions. Furanic carboxylic acids, including this compound, are excellent candidates for this purpose due to their well-defined hydrogen bonding capabilities. The carboxylic acid dimer mentioned previously is a highly predictable supramolecular synthon, which can be used as a primary organizing element in the construction of 1D, 2D, and 3D networks.

| Interaction Type | Functional Groups Involved | Role in Supramolecular Assembly |

| Strong Hydrogen Bonding | Carboxylic Acid (O-H···O) | Formation of robust dimeric synthons, primary structural motif. |

| Weak Hydrogen Bonding | Formyl (C-H···O) | Secondary interactions, linking primary synthons into higher-dimensional networks. |

| π-π Stacking | Furan (B31954) Rings | Contributes to the overall packing efficiency and stability of the crystal lattice. |

| van der Waals Forces | Entire Molecule | Non-specific attractive forces that contribute to crystal cohesion. |

Incorporation into Sustainable Polymeric Materials (e.g., polyesters, polyamides, polyurethanes)

The demand for sustainable alternatives to petroleum-based polymers has driven research into bio-based monomers. Furan derivatives, in particular, have emerged as promising candidates for the synthesis of high-performance polymers. bohrium.comresearchgate.net this compound, with its carboxylic acid and formyl functionalities, is a versatile monomer that can be incorporated into a variety of polymer backbones.

Polyesters: The carboxylic acid group of this compound can readily undergo polycondensation reactions with diols to form polyesters. The rigid furan ring in the polymer backbone is expected to impart good thermal and mechanical properties to the resulting material. The synthesis of furan-based copolyesters has been shown to yield materials with high molecular weights and tunable thermal behaviors, making them suitable for applications such as food packaging. rsc.orgd-nb.infonih.govresearchgate.netacs.org

Polyamides: Similarly, polyamides can be synthesized through the polycondensation of the carboxylic acid group with diamines. Furan-based polyamides have been investigated as renewable alternatives to conventional engineering plastics, exhibiting high glass transition temperatures and thermal stability. stanford.eduresearchgate.net The presence of the formyl group in this compound offers a handle for post-polymerization modification, allowing for the introduction of new functionalities and the creation of cross-linked materials.

Polyurethanes: While the direct incorporation of the carboxylic acid into a polyurethane backbone is less common, it can be chemically modified, for example, by reduction to a diol, to create a furan-containing polyol. This polyol can then be reacted with diisocyanates to produce polyurethanes. Furan-modified polyurethanes have been synthesized and have shown potential in applications such as self-healing materials and coatings.

| Polymer Type | Monomer Functionality Utilized | Potential Properties and Applications |

| Polyesters | Carboxylic Acid | High thermal stability, good mechanical strength, potential for food packaging. |

| Polyamides | Carboxylic Acid | High glass transition temperature, good thermal resistance, potential as engineering plastics. |

| Polyurethanes | Modified Carboxylic Acid (as a polyol) | Tunable properties, potential for coatings, adhesives, and self-healing materials. |

Role as a Versatile Bio-Based Building Block for Novel Functional Materials

The true potential of this compound lies in its versatility as a bio-based building block for the creation of novel functional materials. semanticscholar.orgresearchgate.netresearchgate.net Each of its functional groups can be selectively targeted to introduce specific properties or to link with other molecules in a controlled manner.

The formyl group is particularly useful for a range of chemical transformations. It can undergo condensation reactions to form imines, oximes, and hydrazones, providing a straightforward route to functionalized small molecules and polymers. It can also be oxidized to a carboxylic acid, yielding a furan-based dicarboxylic acid, or reduced to a hydroxyl group, creating a hydroxy-acid monomer. These transformations significantly expand the range of possible materials that can be synthesized from this single platform chemical.

The propenoic acid side chain also offers opportunities for functionalization. The carbon-carbon double bond can participate in addition reactions, allowing for the attachment of various chemical moieties. This double bond can also be a key component in polymerization reactions, such as free-radical polymerization, to create polymers with a different architecture compared to those formed by polycondensation.

The combination of these reactive sites makes this compound a highly valuable and adaptable building block for the design and synthesis of a new generation of sustainable and functional materials with applications ranging from advanced polymers to functional organic molecules.

Structure Reactivity Relationships and Mechanistic Insights Excluding Biological Contexts

Elucidation of Key Reaction Mechanisms in Furanic Systems

The chemical behavior of 3-(5-Formylfuran-2-yl)prop-2-enoic acid is dictated by the interplay of the furan (B31954) ring and its electron-withdrawing substituents. The reactivity of the furan nucleus is generally characterized by its susceptibility to electrophilic attack, cycloaddition reactions, and oxidation.

Electrophilic Aromatic Substitution: Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, being more reactive than benzene. pearson.compearson.com The oxygen atom enhances the electron density of the ring, making it susceptible to attack by electrophiles. pearson.com Substitution typically occurs preferentially at the 2-position (α-position) because the carbocation intermediate (also known as a sigma complex or arenium ion) is better stabilized by resonance, with the positive charge delocalized over the ring and the oxygen atom. pearson.compearson.com Attack at the 3-position (β-position) results in a less stable intermediate. pearson.com The increased reactivity of the α-positions is attributed to the greater stability of the corresponding σ-complex due to superior charge delocalization. researchgate.net

Cycloaddition Reactions:

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions. The reaction between furan and dienophiles like maleic anhydride (B1165640) or maleimide is reversible and leads to a mixture of endo and exo diastereomers. researchgate.net The endo isomer is typically formed faster (kinetic product), but the exo isomer is often more thermodynamically stable. researchgate.net The low thermodynamic stability of the furan adducts can lead to retro-Diels-Alder reactions, allowing for the conversion of the kinetic product to the thermodynamic one. researchgate.netmdpi.com

Paterno-Büchi Reaction: This [2+2] photocycloaddition occurs between a carbonyl compound and the furan double bond. The regiochemistry of the attack of the carbonyl compound on the furan ring is influenced by the relative stability of the biradical intermediates formed during the reaction. researchgate.netbgsu.edu High regio- and stereocontrol can be achieved, particularly with aromatic carbonyl compounds. researchgate.net

Oxidation and Ring Opening: The furan ring is sensitive to oxidation. P450-catalyzed oxidation can lead to the formation of reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov The nature of the intermediate is dependent on the substituents on the furan ring. nih.gov In the context of combustion, the primary consumption pathways for furfural (B47365) (a closely related compound) involve H-abstraction from the aldehyde group, followed by decomposition. dlr.de Under pyrolysis conditions, a dominant pathway involves ring-opening isomerization. dlr.de

Reactions involving the Substituents: The formyl and propenoic acid groups also participate in characteristic reactions. For instance, furan-2-carboxaldehydes can undergo condensation reactions with compounds like hippuric acid. researchgate.net The carbon-carbon double bond in 3-(furan-2-yl)propenoic acids can undergo hydroarylation in the presence of strong Brønsted or Lewis acids. nih.gov The proposed mechanism involves the formation of O,C-diprotonated forms of the starting furan acids as the reactive electrophilic species. nih.govresearchgate.net

Influence of Substituents on Chemical Reactivity and Selectivity in Furanic Acids

The reactivity and regioselectivity of the furan ring in this compound are significantly modulated by its two substituents: the formyl group (-CHO) at the C5 position and the prop-2-enoic acid group (-CH=CH-COOH) at the C2 position. Both are electron-withdrawing groups, which have a profound impact on the electronic properties of the furan ring.

Reactivity: Unsubstituted furan is highly reactive towards electrophiles. However, the presence of strong electron-withdrawing groups like the formyl and propenoic acid moieties deactivates the furan ring towards electrophilic aromatic substitution. This deactivation occurs because these groups pull electron density away from the ring, making it less nucleophilic and therefore less attractive to electrophiles.

Selectivity (Directing Effects): In a typical electrophilic substitution on a monosubstituted furan, an electron-donating group at C2 directs incoming electrophiles to the C5 position, while an electron-withdrawing group at C2 directs to the C4 or C5 position. For this compound, both available positions on the furan ring (C3 and C4) are β-positions relative to the oxygen atom. The deactivating nature of both substituents makes further electrophilic substitution on the ring challenging. If a reaction were to occur, the precise location would be determined by the relative deactivating strength of the two groups and the reaction conditions. The stability of the sigma complex intermediate remains the determining factor for the position of substitution. pearson.com

The electrophilicity of the carbon-carbon double bond in the propenoic acid side chain is increased due to the presence of the electron-withdrawing carboxyl and furan-formyl groups. This is evident in reactions like hydroarylation, which occurs at this double bond under superacidic conditions. nih.govresearchgate.net

| Substituent | Position | Electronic Effect | Influence on Furan Ring |

|---|---|---|---|

| -CHO (Formyl) | C5 | Electron-withdrawing | Deactivates ring towards electrophilic attack |

| -CH=CH-COOH (Prop-2-enoic acid) | C2 | Electron-withdrawing | Deactivates ring towards electrophilic attack |

Kinetic and Thermodynamic Studies of Transformations

The kinetic and thermodynamic parameters of reactions involving furanic acids provide crucial insights into reaction feasibility, rates, and product distributions.

Thermodynamic Properties: Experimental studies on 3-(2-Furyl)-2-propenoic acid, a closely related precursor to the title compound, have determined key thermodynamic data. The standard enthalpies of combustion, formation, fusion, and sublimation have been measured, providing a fundamental understanding of the molecule's energetic landscape. researchgate.net

| Parameter | Value (kJ/mol) |

|---|---|

| Standard enthalpy of combustion (crystal) | -2536.0 ± 1.5 |

| Standard enthalpy of formation (crystal) | -438.1 ± 1.8 |

| Standard enthalpy of sublimation | 122.9 ± 1.2 |

| Standard enthalpy of formation (gas) | -315.2 ± 2.2 |

Kinetic vs. Thermodynamic Control: In many reactions involving furan derivatives, a distinction between kinetic and thermodynamic control is essential. The Diels-Alder reaction is a classic example. The reaction of furan with maleimide results in the formation of two stereoisomers, with the endo adduct forming faster (kinetic control) and the exo adduct being more stable (thermodynamic control). researchgate.net Calorimetric studies have allowed for the derivation of rate constants and activation energies for both the forward and retro-Diels-Alder reactions of both stereoisomers. researchgate.net As temperature increases, the equilibrium constant for the Diels-Alder reaction typically decreases, favoring the retro-reaction. mdpi.com This reversibility allows the initially formed kinetic product to convert to the more stable thermodynamic product over time or at elevated temperatures. mdpi.com

Stereochemical Control in Reactions involving this compound

Stereochemical control is a critical aspect of the reactions of this compound, influencing the three-dimensional structure of the products. This control is evident in both the configuration of the propenoic acid side chain and in cycloaddition reactions involving the furan ring.

E/Z Isomerism: The propenoic acid moiety contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. The synthesis of 3-(furan-2-yl)propenoic acids, often achieved through the condensation of a furan-2-carbaldehyde with malonic acid, typically yields the E-isomer as the major product. nih.gov The relative stability of the isomers and the reaction conditions determine the final stereochemical outcome.

Cycloaddition Reactions:

Diels-Alder Stereoselectivity: As previously mentioned, the Diels-Alder reaction between furan and a dienophile is stereoselective. The approach of the dienophile to the furan diene can occur from two different faces, leading to endo or exo products. researchgate.net The endo product is often the kinetically favored isomer due to secondary orbital interactions, while the exo product is the thermodynamically more stable isomer, being less sterically hindered. researchgate.net The choice of solvent and temperature can influence the stereoselectivity of these reactions. acs.org

Paterno-Büchi Stereoselectivity: The photochemical [2+2] cycloaddition also exhibits stereocontrol. The exo stereoselectivity observed in the reaction of furan with benzaldehyde is attributed to the greater stability of the exo isomer compared to the endo isomer. bgsu.edu The presence of substituents on the furan ring can further influence the stereochemical outcome. For instance, reactions involving 2-furylmethanols show high diastereocontrol, which is explained by the excited carbonyl compound attacking on the same side as the hydroxyl group, possibly through hydrogen bonding. researchgate.net

Creation of Chiral Centers: Reactions that saturate the double bond of the propenoic acid side chain, such as the hydroarylation of 3-(furan-2-yl)propenoic acid to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives, create a new stereocenter at the C3 position. nih.gov Controlling the stereochemistry at this newly formed center to produce a single enantiomer or a desired diastereomer is a significant challenge in synthetic chemistry and typically requires the use of chiral catalysts or auxiliaries.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Formylfuran-2-yl)prop-2-enoic acid, and what purity validation methods are recommended?

- Synthetic Routes : The compound can be synthesized via Knoevenagel condensation between 5-formylfuran-2-carbaldehyde and malonic acid derivatives under acidic or basic catalysis. Alternative pathways include cross-coupling reactions involving furan derivatives and propenoic acid precursors .